molecular formula C15H17N3OS B5165092 4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile

Cat. No.: B5165092
M. Wt: 287.4 g/mol
InChI Key: LZRLOWGNHYRGTI-UHFFFAOYSA-N
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Description

4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of multiple functional groups, including an oxo group, a sulfanyl group, and dicarbonitrile groups, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spiro linkage through a cyclization reaction. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form higher oxidation state compounds.

    Reduction: The dicarbonitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. The oxo and dicarbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the spiro linkage and similar structural features but may have different functional groups.

    Thiazolidinone derivatives: These compounds contain a thiazolidinone ring and exhibit similar biological activities.

Uniqueness

4-Oxo-2-(prop-2-en-1-ylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is unique due to its combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-oxo-4-prop-2-enylsulfanyl-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-2-8-20-14-12(10-17)15(6-4-3-5-7-15)11(9-16)13(19)18-14/h2,11H,1,3-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLOWGNHYRGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C2(CCCCC2)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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